molecular formula C11H10N2S2 B12052843 4-(2-Methyl-4-thiazolyl)thiobenzamide

4-(2-Methyl-4-thiazolyl)thiobenzamide

Cat. No.: B12052843
M. Wt: 234.3 g/mol
InChI Key: JKTLVEXJTGKQQK-UHFFFAOYSA-N
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Description

4-(2-Methyl-4-thiazolyl)thiobenzamide is a heterocyclic compound with the molecular formula C11H10N2S2. It is characterized by the presence of a thiazole ring and a thiobenzamide group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-4-thiazolyl)thiobenzamide typically involves the reaction of 2-methyl-4-thiazolylamine with benzoyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, often using solvents like 1,4-dioxane, and requires heating to temperatures between 80-90°C for about 2 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-4-thiazolyl)thiobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(2-Methyl-4-thiazolyl)thiobenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiabendazole: A fungicide with a similar thiazole structure.

    Benzothiazole: A compound with a benzene ring fused to a thiazole ring.

    Thioamide: A compound containing a thiocarbonyl group (C=S) attached to an amine.

Uniqueness

4-(2-Methyl-4-thiazolyl)thiobenzamide is unique due to its specific combination of a thiazole ring and a thiobenzamide group, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable building block in organic synthesis .

Properties

Molecular Formula

C11H10N2S2

Molecular Weight

234.3 g/mol

IUPAC Name

4-(2-methyl-1,3-thiazol-4-yl)benzenecarbothioamide

InChI

InChI=1S/C11H10N2S2/c1-7-13-10(6-15-7)8-2-4-9(5-3-8)11(12)14/h2-6H,1H3,(H2,12,14)

InChI Key

JKTLVEXJTGKQQK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)C(=S)N

Origin of Product

United States

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